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Compound of Interest

Compound Name: 2-Bromo-6-fluorotoluene

Cat. No.: B073676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-6-fluorotoluene, an important intermediate in the pharmaceutical and agrochemical

industries. This document details the available spectroscopic data, outlines experimental

protocols for obtaining such data, and presents a logical workflow for the spectroscopic

analysis of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-6-fluorotoluene
(CAS No: 1422-54-4; Molecular Formula: C₇H₆BrF; Molecular Weight: 189.02 g/mol ).[1] Due to

the limited availability of experimentally derived public data for ¹H and ¹³C NMR, predicted

values are provided to guide researchers in their analytical work.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J in Hz)

Assignment

7.29 t 8.1 H-4

7.17 d 8.1 H-3

6.98 t 8.9 H-5

2.51 s - -CH₃
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Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (ppm) Assignment

161.4 (d, ¹JCF = 247.5 Hz) C-6

138.8 (d, ³JCF = 4.5 Hz) C-2

129.8 (d, ³JCF = 9.0 Hz) C-4

125.7 (d, ⁴JCF = 3.6 Hz) C-3

114.5 (d, ²JCF = 22.1 Hz) C-5

113.8 (d, ²JCF = 17.0 Hz) C-1

23.9 (d, ⁴JCF = 3.8 Hz) -CH₃

Mass Spectrometry (GC-MS) Data
The mass spectrum of 2-Bromo-6-fluorotoluene was obtained from the NIST Mass

Spectrometry Data Center.[1]

m/z Relative Intensity (%) Proposed Fragment

188/190 100/98 [M]⁺ (Molecular Ion)

109 55 [M-Br]⁺

108 30 [M-HBr]⁺

83 20 [C₆H₄F]⁺

Infrared (IR) Spectroscopy Data
A vapor phase IR spectrum is available for 2-Bromo-6-fluorotoluene.[1] Key absorption bands

are predicted as follows:
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2970-2850 Medium -CH₃ Stretch

1600-1450 Strong Aromatic C=C Stretch

1270-1200 Strong C-F Stretch

800-600 Strong C-Br Stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid

samples such as 2-Bromo-6-fluorotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-6-fluorotoluene in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

Temperature: 298 K.

¹³C NMR Acquisition:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum and baseline correct. Reference the ¹H spectrum to the TMS

signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of neat 2-Bromo-6-fluorotoluene
onto the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or

zinc selenide).

Instrumentation: Use a FT-IR spectrometer equipped with an ATR accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: Collect a background spectrum of the clean, empty ATR crystal prior to

sample analysis. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-Bromo-6-fluorotoluene (approximately

100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
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Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

GC Conditions:

Injection Volume: 1 µL.

Injector Temperature: 250 °C.

Injection Mode: Splitless or split (e.g., 50:1).

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a 5% phenyl-methylpolysiloxane stationary phase).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10-15 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to 2-Bromo-6-fluorotoluene in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and fragmentation pattern.
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Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 2-Bromo-6-fluorotoluene.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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